molecular formula C4H4BrN3 B041547 2-Amino-3-bromopyrazine CAS No. 21943-12-4

2-Amino-3-bromopyrazine

Cat. No. B041547
CAS RN: 21943-12-4
M. Wt: 174 g/mol
InChI Key: BFEUGUAUYFATRV-UHFFFAOYSA-N
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Description

2-Amino-3-bromopyrazine is a compound of interest in various chemical research fields due to its potential applications in pharmaceuticals and material science. This compound, like other bromopyrazines, is used as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of derivatives related to 2-Amino-3-bromopyrazine, such as 2-amino-5-[18F]fluoropyridines, involves palladium-catalyzed amination reactions. These compounds can be synthesized from their corresponding bromopyridine precursors through a series of steps including radiofluorination and palladium-catalyzed amination, yielding various substituted pyridines (Pauton et al., 2019).

Molecular Structure Analysis

Studies on similar bromopyrazine compounds, such as 3-and 4-amino-2-bromopyridine, provide insights into their molecular structure using density functional methods. Vibrational spectra and molecular structure analyses reveal detailed information about their geometric and electronic properties, highlighting the importance of these compounds in understanding pyrazine chemistry (Kandasamy & Velraj, 2012).

Chemical Reactions and Properties

2-Amino-3-bromopyrazine and its derivatives participate in a variety of chemical reactions, including halogenation and substitution reactions, which are crucial for synthesizing pharmacologically active molecules. Efficient halogenation methods for 2-Aminopyrazine have been developed, demonstrating the compound's versatility in organic synthesis (Lizano, Grima, & Pujol, 2019).

Scientific Research Applications

  • Halogenation of 2-Aminopyrazine
    • Scientific Field: Organic Chemistry
    • Application Summary: 2-Aminopyrazine is halogenated with NIS, NCS, and NBS under different reaction conditions . Halogenated heterocyclic compounds are attractive intermediate compounds for the chemical synthesis of other more complex systems .
    • Methods of Application: Chlorination and bromination were achieved with good yields by using acetonitrile as the solvent . The best conditions for both mono- and dihalogenation were the use of NBS, acetonitrile, and microwave assistance for short periods .
    • Results: 3,5-Dibromo-2-aminopyrazine is an excellent functionalized starting material for the synthesis of nitrogen heterocycles .
  • Corrosion Inhibition

    • Scientific Field: Materials Science
    • Application Summary: Pyrazines, including 2-Amino-3-bromopyrazine, have been reported as effective corrosion inhibitors for industrial metals and alloys . The presence of both Br and NH2 substituents on the pyrazine ring greatly increases the electron releasing capacity, which is beneficial for corrosion inhibition .
    • Methods of Application: The corrosion inhibition properties of pyrazines are typically evaluated using electrochemical techniques . The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .
    • Results: The corrosion inhibition followed the trend 2-amino-5-bromopyrazine .
  • Transition Metal-Catalyzed Functionalization

    • Scientific Field: Organic Chemistry
    • Application Summary: 2-Amino-3-bromopyrazine can be used in transition metal-catalyzed cross-coupling reactions . These reactions are a well-established tool for carbon–carbon and carbon–heteroatom bond formation .
    • Methods of Application: The coupling of chloropyrazine with 2-amino-5-pyrimidylboronic acid gave the desired coupled product . The yield was increased by using iodopyrazine as a substrate and Pd2(dba)3 as a catalyst .
    • Results: Protodeboronation of 2-amino-5-pyrimidylboronic acid to give 2-aminopyrimidine was a competing side .
  • Synthesis of Favipiravir

    • Scientific Field: Pharmaceutical Chemistry
    • Application Summary: Favipiravir, a novel anti-influenza drug, was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine . Favipiravir functions to selectively inhibit the RNA-dependent RNA polymerase of influenza virus .
    • Methods of Application: The synthesis of Favipiravir consisted of seven steps, highlighted by the novel and efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile . This protocol eliminated the hazardous POCl3 of previous synthetic methods and offered a better yield .
    • Results: From the intermediate, the subsequent nucleophilic fluorination, nitrile hydration, and hydroxyl substitution efficiently afforded the target product .
  • Palladium-Catalyzed Cross-Coupling with Pyridylboronic Acids

    • Scientific Field: Organic Chemistry
    • Application Summary: 2-Amino-3-bromopyrazine is used without prior protection of the amino group in a palladium-catalyzed cross-coupling with pyridylboronic acids, leading to pyrazinylpyridines .
    • Methods of Application: The specific methods of application are not detailed in the source, but it involves a palladium-catalyzed cross-coupling reaction .
    • Results: The result of this application is the production of pyrazinylpyridines .

Safety And Hazards

The safety information for 2-Amino-3-bromopyrazine indicates that it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-bromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEUGUAUYFATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563422
Record name 3-Bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromopyrazine

CAS RN

21943-12-4
Record name 3-Bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyrazin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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